molecular formula C8H9NO2 B6243881 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one CAS No. 118872-91-6

1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one

Cat. No.: B6243881
CAS No.: 118872-91-6
M. Wt: 151.2
InChI Key:
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Description

1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one is a heterocyclic compound characterized by a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst can yield the desired pyrano[3,4-c]pyridin-6-one structure .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyridine ring, leading to the formation of dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism by which 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The specific pathways depend on the functional groups present and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile scaffold for the development of new compounds with tailored properties.

Properties

CAS No.

118872-91-6

Molecular Formula

C8H9NO2

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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